Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate
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Overview
Description
Methyl 1-oxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with a methyl ester in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate include:
- 4-Methyl-1-oxa-4-azaspiro[4.5]decane
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride .
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate, a compound characterized by its unique spirocyclic structure, has garnered attention due to its potential biological activities. This article delves into the biological properties, synthesis, and research findings associated with this compound, providing a comprehensive overview.
Molecular Formula : C10H17NO3
Molecular Weight : 199.25 g/mol
CAS Number : 1779606-36-8
This compound features a spirocyclic framework, which is often linked to enhanced biological activity due to increased molecular rigidity and specific interactions with biological targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functionalization processes. Various derivatives of spiro compounds have been synthesized to evaluate their biological activities, particularly in the context of anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have explored the anticancer potential of related spiro compounds. For instance, a series of 1-oxa-4-azaspiro[4.5]deca derivatives demonstrated significant cytotoxicity against several cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 (Lung Cancer) | 0.18 |
11h | A549 (Lung Cancer) | 0.19 |
11d | MDA-MB-231 (Breast) | 0.08 |
11h | MDA-MB-231 (Breast) | 0.08 |
11k | MDA-MB-231 (Breast) | 0.09 |
11h | HeLa (Cervical Cancer) | 0.15 |
These findings suggest that modifications in the spiro structure can lead to enhanced anticancer activity, indicating that this compound may also possess similar properties worth investigating further .
Antimicrobial Activity
The biological evaluation of spiro compounds has also extended to their antimicrobial properties. While specific data for this compound is limited, related compounds have shown promising results against various bacterial strains, indicating potential applications in treating infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Targeting Specific Enzymes : Many spiro compounds interact with enzymes or receptors involved in cancer proliferation or microbial resistance.
- Inducing Apoptosis : Some derivatives have been shown to promote programmed cell death in cancer cells through various signaling pathways.
- Inhibiting Cell Proliferation : The structural characteristics may allow for effective binding to cellular targets that regulate growth.
Case Studies and Research Findings
Research involving related spiro compounds has highlighted their diverse biological activities:
- Antitumor Studies : A study on a series of spiro compounds indicated that modifications at specific positions significantly impacted their efficacy against various cancer cell lines .
- Antimicrobial Studies : Investigations into similar structures have reported low minimal inhibitory concentrations (MICs) against resistant bacterial strains, suggesting a broad-spectrum activity .
Properties
IUPAC Name |
methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-7-14-10(11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHKUAZYQQRTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2(N1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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